molecular formula C17H11N3O5S2 B2622740 N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 921911-99-1

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide

Cat. No.: B2622740
CAS No.: 921911-99-1
M. Wt: 401.41
InChI Key: FPVRQLMSICFBBP-UHFFFAOYSA-N
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Description

N-[4-(5-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a heterocyclic compound featuring a benzofuran-thiazole core linked to a nitrothiophene carboxamide moiety. This compound’s nitrothiophene group is critical for bioactivity, as nitroheterocycles are known to disrupt microbial redox pathways .

Properties

IUPAC Name

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O5S2/c1-24-10-2-3-12-9(6-10)7-13(25-12)11-8-26-17(18-11)19-16(21)14-4-5-15(27-14)20(22)23/h2-8H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVRQLMSICFBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran core . The thiazole ring can be introduced via a cyclization reaction involving appropriate thioamide precursors . The nitrothiophene moiety is often synthesized through nitration reactions of thiophene derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxylated benzofuran, while reduction of the nitro group yields an aminated thiophene .

Scientific Research Applications

Anticancer Activity

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide has shown promising anticancer properties through several mechanisms:

  • Mechanism of Action : The compound inhibits tubulin polymerization, which is crucial for cancer cell division. It binds to the colchicine-binding site on tubulin, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells.
  • In Vitro Studies : Research indicates that similar thiazole derivatives exhibit potent inhibition of both parental and multidrug-resistant (MDR) cancer cell lines. For instance, studies have shown significant tumor growth inhibition in animal models treated with these compounds without apparent neurotoxicity .

Antimicrobial Activity

The antimicrobial properties of this compound are notable:

  • Broad Spectrum Activity : Compounds with thiazole rings have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Combination Therapies : The efficacy of this compound is enhanced when used in conjunction with cell-penetrating peptides. This combination strategy shows promise in developing hybrid antimicrobials that can overcome resistance mechanisms .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial effects, the compound may possess significant anti-inflammatory properties:

  • Evidence from Inflammation Models : Related compounds have been shown to reduce inflammatory markers in various in vitro models. This suggests potential therapeutic applications in treating inflammatory diseases .

Summary of Biological Activities

Activity TypeMechanism of ActionKey Findings
AnticancerInhibition of tubulin polymerizationInduces apoptosis; effective against MDR cancer cells
AntimicrobialDisruption of bacterial cell functionPotent against multiple bacterial strains
Anti-inflammatoryReduction of inflammatory markersPotential therapeutic applications in inflammation

Anticancer Research

A study investigated the effects of this compound on human prostate cancer xenografts. The results indicated significant tumor growth inhibition compared to control groups. The study highlighted the compound's ability to induce apoptosis through the disruption of microtubule dynamics .

Antimicrobial Efficacy

In another research effort, the compound was tested against a panel of bacterial strains. Results showed that it exhibited broad-spectrum antimicrobial activity, particularly against resistant strains when combined with specific peptides. This study underscores the potential for developing new antimicrobial therapies leveraging this compound's unique structure .

Inflammation Studies

Research examining the anti-inflammatory effects of related compounds revealed that treatment significantly reduced levels of pro-inflammatory cytokines in vitro. These findings suggest that this compound could be beneficial in managing inflammatory conditions .

Mechanism of Action

Comparison with Similar Compounds

Thiazole Ring Substituents

Phenyl Derivatives :

  • N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (): Features a trifluoromethyl and methoxy group on the phenyl ring. Molecular formula: C₁₆H₁₀F₃N₃O₄S₂; purity 42% .
  • N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (): Differs with a difluorophenyl group. Molecular formula: C₁₄H₇F₂N₃O₃S₂; purity 99.05% .
  • Impact : The trifluoromethyl group enhances lipophilicity and metabolic stability, while fluorine atoms improve bioavailability and binding affinity to bacterial targets .

Benzofuran Derivatives :

  • N-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide (): Replaces nitrothiophene with nitrofuran. Benzofuran’s oxygen atom may reduce electron-withdrawing effects compared to thiophene’s sulfur, altering redox activity .

Carboxamide-Linked Heterocycles

Nitrothiophene vs. N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide (): Incorporates an oxadiazole ring, which increases rigidity and may improve target specificity .

Carboxamide vs. Carbohydrazide: N-(5-Ethylamino...)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide (): The carbohydrazide group introduces additional hydrogen-bonding capacity but may reduce metabolic stability compared to carboxamides .

Biological Activity

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including benzofuran and thiazole moieties, may exhibit various pharmacological effects, including anticancer, antimicrobial, and antioxidant activities.

Chemical Structure

The IUPAC name of the compound is this compound. Its chemical structure can be summarized as follows:

Property Details
Molecular Formula C₁₈H₁₈N₂O₅S
Molecular Weight 366.48 g/mol
Key Functional Groups Benzofuran, Thiazole, Nitro

Biological Activity Overview

Research indicates that this compound may possess several biological activities:

1. Anticancer Activity

Several studies have highlighted the anticancer potential of compounds containing benzofuran and thiazole moieties. For instance, derivatives similar to this compound have been shown to exhibit significant cytotoxic effects against various cancer cell lines.

Case Study Findings:
A study tested related compounds against A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cell lines. Compounds demonstrated IC50 values ranging from 0.02 to 0.08 μmol/mL, indicating potent activity compared to doxorubicin (IC50 = 0.04 to 0.06 μmol/mL) .

2. Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Research on related thiazole derivatives has shown promising results against common pathogens such as Staphylococcus aureus and Escherichia coli.

Table: Antimicrobial Activity Comparison

Compound Pathogen Minimum Inhibitory Concentration (MIC)
Thiazole Derivative AStaphylococcus aureus50 µg/mL
Thiazole Derivative BEscherichia coli100 µg/mL
N-[4-(5-methoxy...carboxamideStaphylococcus aureusTBD
N-[4-(5-methoxy...carboxamideEscherichia coliTBD

3. Antioxidant Activity

The antioxidant capacity of compounds with similar structures has been evaluated using DPPH radical-scavenging assays. Compounds derived from benzofuran and thiazole frameworks have shown moderate to high radical-scavenging activity.

The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets within cells. The benzofuran and thiazole moieties may modulate enzyme activities or receptor interactions, leading to altered cellular responses.

Q & A

Basic: What synthetic routes are commonly used to prepare this compound?

The compound is typically synthesized through multi-step heterocyclic condensation reactions. Key steps include:

  • Cyclization of intermediates using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 90–120°C) to form thiazole or oxadiazole rings .
  • Amide coupling between pre-synthesized benzofuran-thiazole intermediates and nitrothiophene carboxylic acid derivatives, often in pyridine or DMF as solvents .
  • Microwave-assisted synthesis may optimize reaction times and yields for specific steps, such as cyclization or condensation .

Basic: What spectroscopic and analytical methods are critical for characterization?

  • IR spectroscopy identifies functional groups (e.g., nitro, amide C=O stretches) .
  • NMR (¹H, ¹³C) confirms regiochemistry and substitution patterns, particularly for benzofuran and thiazole moieties .
  • X-ray crystallography resolves crystal packing and intermolecular interactions (e.g., hydrogen bonds stabilizing the amide group) .
  • Mass spectrometry validates molecular weight and fragmentation patterns .

Advanced: How can researchers optimize synthetic yield and purity?

  • Catalyst selection : Use POCl₃ for cyclization due to its efficiency in forming thiazole rings compared to weaker acids .
  • Reaction time control : Prolonged reflux (e.g., 6–12 hours) improves cyclization completeness but risks decomposition .
  • Purification methods : Recrystallization from DMSO/water mixtures or chromatography (silica gel, ethyl acetate/hexane gradients) removes byproducts .
  • Scale-up adjustments : Microwave irradiation reduces side reactions in small-scale syntheses, but traditional reflux may be more practical for larger batches .

Advanced: How should contradictory bioactivity data across studies be addressed?

  • Assay standardization : Discrepancies in IC₅₀ values may arise from varying cell lines (e.g., cancer vs. bacterial models) or enzyme sources .
  • Structural analogs : Compare activity of derivatives (e.g., halogen substitution on benzofuran) to identify pharmacophore requirements .
  • Solubility controls : Use DMSO concentration ≤0.1% to avoid false negatives in cell-based assays .

Advanced: What in vitro models are suitable for evaluating pharmacological potential?

  • Enzyme inhibition assays : Target PFOR (pyruvate:ferredoxin oxidoreductase) for antiparasitic activity, measuring NADH oxidation rates .
  • Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive bacteria and fungi .
  • Cytotoxicity screening : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .

Advanced: How does structural modification impact metabolic stability?

  • Nitro group reduction : The 5-nitrothiophene moiety may undergo hepatic reduction to reactive metabolites; stability studies (e.g., microsomal assays) are critical .
  • Methoxy group positioning : Substituents on benzofuran (e.g., 5-methoxy) enhance lipophilicity but may hinder solubility. LogP measurements guide lead optimization .

Advanced: What computational methods support SAR studies?

  • Docking simulations : Map interactions with PFOR enzyme active sites to prioritize derivatives .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks early in development .

Basic: How are stability and storage conditions determined?

  • Accelerated degradation studies : Expose the compound to heat (40°C), humidity (75% RH), and light for 4–8 weeks, monitoring via HPLC .
  • Lyophilization : For long-term storage, lyophilize from tert-butanol/water to prevent hydrolysis of the amide bond .

Advanced: What strategies resolve crystallinity issues in formulation?

  • Polymorph screening : Use solvent-drop grinding with ethanol or acetonitrile to identify stable crystalline forms .
  • Co-crystallization : Add co-formers (e.g., succinic acid) to improve solubility without altering bioactivity .

Advanced: How can in vivo pharmacokinetic challenges be mitigated?

  • Prodrug design : Mask the nitro group (e.g., as a phosphate ester) to enhance oral absorption .
  • Nanoformulation : Encapsulate in PLGA nanoparticles to prolong half-life and reduce renal clearance .

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